6-Nitro-2-phenylquinazoline
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Overview
Description
6-Nitro-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenyl group at the 2-position and a nitro group at the 6-position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with appropriate reagents to introduce the phenyl and nitro groups. One common method involves the cyclization of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, followed by nitration to introduce the nitro group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 2-Phenyl-6-aminoquinazoline.
Substitution: Various substituted quinazolines.
Cyclization: Fused quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenylquinazoline involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
2-Phenylquinazoline: Lacks the nitro group, resulting in different biological activities.
6-Nitroquinazoline: Lacks the phenyl group, affecting its chemical reactivity and biological properties.
2-Phenyl-4-quinazolinone: Contains a carbonyl group at the 4-position, leading to different pharmacological activities.
Uniqueness: 6-Nitro-2-phenylquinazoline is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H9N3O2 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-nitro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NNEWDQGZDVTHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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